2,2,5-Trimethyloxazolidine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These non-carbon atoms, known as heteroatoms, typically include nitrogen, oxygen, and sulfur. Oxazolidines are a specific class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. ontosight.aiwikipedia.org The parent compound, oxazolidine (B1195125), has the chemical formula (CH₂)₃(NH)O. wikipedia.org

Oxazolidines belong to the broader family of saturated heterocyclic systems and are considered structural analogues of other important five-membered rings like oxazolines (which are unsaturated) and oxazolidinones (which contain a carbonyl group in the ring). wikipedia.orgnih.gov The oxazolidine ring is a versatile scaffold in organic and medicinal chemistry. ontosight.ainih.gov These compounds are traditionally synthesized through the condensation reaction of a 2-aminoalcohol with an aldehyde or a ketone. wikipedia.orgontosight.ai This modular synthesis allows for the creation of a wide variety of substituted oxazolidines by choosing different starting materials. wikipedia.org

Foundational Chemical Structure and Stereochemical Considerations

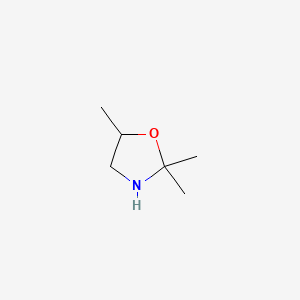

The compound 2,2,5-Trimethyloxazolidine is a derivative of the parent oxazolidine ring. ontosight.ai Its formal IUPAC name is 2,2,5-trimethyl-1,3-oxazolidine. nih.gov The structure consists of the core five-membered oxazolidine ring with two methyl groups attached to the carbon atom at position 2 (C2) and one methyl group attached to the carbon atom at position 5 (C5). ontosight.ai The presence of these methyl groups significantly influences the compound's physical and chemical properties, such as its boiling point and solubility. ontosight.ai

The synthesis of this compound typically involves the condensation reaction between 1-Amino-2-propanol and acetone (B3395972). chemsrc.com In this reaction, the amino and hydroxyl groups of the amino alcohol react with the carbonyl group of acetone to form the heterocyclic ring.

Stereochemistry is a critical aspect of this compound's structure. The carbon atom at position 5 (C5) is a chiral center, as it is bonded to four different groups (a hydrogen atom, a methyl group, the ring oxygen atom, and the ring nitrogen atom). Consequently, this compound can exist as a pair of enantiomers: (R)-2,2,5-trimethyloxazolidine and (S)-2,2,5-trimethyloxazolidine. The carbon at position 2 is not a chiral center because it is bonded to two identical methyl groups. The stereochemistry of the final product is determined by the chirality of the starting amino alcohol. wikipedia.org The use of chiral oxazolidine derivatives is particularly important in asymmetric synthesis, where they can serve as chiral auxiliaries to control the stereochemical outcome of a reaction. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,2,5-trimethyl-1,3-oxazolidine nih.gov |

| CAS Number | 52837-54-4 nih.gov |

| Molecular Formula | C₆H₁₃NO nih.govcymitquimica.com |

| Molecular Weight | 115.17 g/mol nih.gov |

| Density | 0.858 g/cm³ chemsrc.com |

| Boiling Point | 133.3 °C at 760 mmHg chemsrc.com |

| Flash Point | 42.6 °C chemsrc.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Amino-2-propanol |

| (R)-2,2,5-trimethyloxazolidine |

| (S)-2,2,5-trimethyloxazolidine |

| This compound |

| Acetone |

| Oxazolidine |

| Oxazolidinone |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52837-54-4 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2,2,5-trimethyl-1,3-oxazolidine |

InChI |

InChI=1S/C6H13NO/c1-5-4-7-6(2,3)8-5/h5,7H,4H2,1-3H3 |

InChI Key |

XMPCGZCCOXWBKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(O1)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,5 Trimethyloxazolidine

Condensation Pathways

Condensation reactions represent a fundamental approach to the synthesis of the 2,2,5-trimethyloxazolidine core. These methods typically involve the formation of the oxazolidine (B1195125) ring through the reaction of bifunctional precursors.

Amino Alcohol and Carbonyl Compound Cyclocondensation

A primary and widely utilized method for synthesizing this compound is the cyclocondensation reaction between an amino alcohol and a carbonyl compound. ontosight.aivulcanchem.com Specifically, the reaction of 2-amino-2-methyl-1-propanol (B13486) with acetone (B3395972) leads to the formation of the this compound ring. This reaction is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product.

The general mechanism involves the initial formation of a hemiaminal intermediate from the nucleophilic attack of the amino group on the carbonyl carbon of acetone. Subsequent intramolecular cyclization via the hydroxyl group attacking the same carbon, followed by dehydration, yields the stable five-membered oxazolidine ring.

Cyclization of Appropriate Precursors

Beyond the direct condensation of amino alcohols and carbonyls, this compound can be synthesized through the cyclization of other suitable precursors. ontosight.ai For instance, derivatives of the oxazolidine ring can be formed from precursors like N-(tert-butoxycarbonyl)-L-threonine methyl ester, which is treated with 2-methoxypropene (B42093) in the presence of a catalyst such as camphorsulfonic acid. This leads to the formation of the oxazolidine ring with a 2,2,5-trimethyl substitution pattern. Another approach involves the reaction of methyl 1-benzylazetidine-2-carboxylate with 2-amino-2-methylpropanol to form a hydroxamide intermediate, which can then be cyclized to an oxazolidine derivative. frontiersin.org

Multi-Step Synthetic Strategies for Functionalized Analogs

The synthesis of functionalized analogs of this compound often requires multi-step strategies that allow for the introduction of various substituents and functionalities onto the oxazolidine core. These methods provide access to a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Acetonide Protection Techniques

In the synthesis of complex molecules containing the this compound moiety, acetonide protection is a crucial technique. For example, in the synthesis of thiopeptide natural products, deprotection of both Boc groups and the acetonide was a key step. thieme-connect.com This strategy is also employed in the synthesis of (4R,5R)-tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate, where the oxazolidine ring is formed from N-(tert-butoxycarbonyl)-L-threonine methyl ester and 2-methoxypropene. The resulting acetonide protects the diol functionality while other transformations are carried out on the molecule.

Ester Reduction and Halogenation Transformations

Functional group interconversions are essential for elaborating the structure of this compound analogs. Ester reduction is a common transformation used to introduce hydroxyl groups. For instance, a methyl ester intermediate can be reduced using lithium borohydride (B1222165) in a mixture of THF and methanol (B129727) to yield a primary alcohol, specifically tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate.

Halogenation reactions provide a route to introduce halogen atoms, which can serve as handles for further synthetic modifications. For example, 2,2,5-trimethyl-3(2',3'-dibromopropionyl)oxazolidine can be prepared by reacting this compound with 2,3-dibromopropionyl chloride in the presence of triethylamine. prepchem.com Similarly, a dichloroacetyl group can be introduced at the 3-position by reacting this compound with dichloroacetyl chloride. prepchem.com

Mechanistic Investigations of 2,2,5 Trimethyloxazolidine Reactivity

Oxazolidine (B1195125) Ring Transformations

The stability of the oxazolidine ring is moderate, and it can undergo transformations such as ring-opening, alkylation, and acylation, which are central to its chemical utility and behavior.

The cleavage of the oxazolidine ring is a characteristic reaction, readily facilitated by acidic conditions. Oxazolidines are generally susceptible to hydrolysis, which represents the reverse of their synthesis from the condensation of an amino alcohol and a ketone. wikipedia.org This process is significantly influenced by stereoelectronic effects, which dictate the preferred conformation and reaction pathways.

Acid-Catalyzed Hydrolysis: The ring-opening of oxazolidines is catalyzed by acids. wikipedia.org In the presence of aqueous acid, the ring is cleaved to yield the constituent amino alcohol and ketone. For the N-nitroso derivative of 2,2,5-trimethyloxazolidine, acid-catalyzed hydrolysis has been studied in detail. The reaction proceeds with first-order kinetics, generating 2-amino-2-methyl-1-propanol (B13486) and nitrous acid. acs.org

| Kinetic Data for Acid-Catalyzed Hydrolysis of N-Nitroso-2,2,5-trimethyloxazolidine | |

| Condition | 1M HCl |

| Temperature | 25°C |

| Rate Constant (k) | 3.2 × 10⁻³ s⁻¹ |

| Products | 2-amino-2-methyl-1-propanol, Nitrous Acid |

This table presents kinetic data for the hydrolysis reaction under specific acidic conditions.

Stereoelectronic Control and the Anomeric Effect: The mechanism of C–O bond cleavage is strongly governed by stereoelectronic factors, particularly the endo-anomeric effect. nih.govresearchgate.net This effect involves the delocalization of the nitrogen atom's lone pair of electrons into the antibonding orbital (σ) of the adjacent C–O bond (n(N)→σ(C–O)). nih.govresearchgate.net This interaction weakens the C–O bond, making it more susceptible to cleavage, and plays a crucial role in the ring-opening mechanism. nih.govresearchgate.net The anomeric effect, originally observed in carbohydrate chemistry, describes the tendency of heteroatomic substituents adjacent to another heteroatom within a ring to favor an axial orientation over a sterically less hindered equatorial one. unimi.it In oxazolidine systems, this stereoelectronic interaction contributes to the stabilization of transition states leading to ring cleavage. bohrium.com

The nitrogen atom in the this compound ring is a secondary amine, possessing a lone pair of electrons that makes it a nucleophilic center. This allows for reactions with various electrophiles, leading to N-alkylation and N-acylation products.

N-Alkylation: The nucleophilic nitrogen can react with alkylating agents, such as alkyl halides, to form N-alkylated oxazolidines. This is a common reaction for secondary amines and has been applied to related heterocyclic systems. For example, the N-alkylation of weakly nucleophilic imino-thiazolidinones has been achieved using reactive electrophiles derived from alcohols. nih.gov

N-Acylation: Similarly, the ring nitrogen can be acylated by reacting with acylating agents like acid chlorides or anhydrides. lookchem.comscribd.com This reaction is fundamental in the use of related oxazolidinone structures as chiral auxiliaries in asymmetric synthesis. bohrium.comlookchem.comscribd.com The acylation of the nitrogen atom significantly alters the ring's electronic properties. When the nitrogen lone pair becomes conjugated with the acyl carbonyl group, its participation in the endo-anomeric effect is reduced. researchgate.net This decreased n(N)→σ*(C–O) delocalization strengthens the intracylcic C–O bond, making N-acyloxazolidines more resistant to hydrolysis and reductive ring-opening. researchgate.net

Radical Chemistry and Carbon-Carbon Bond Cleavage Pathways

Recent studies have revealed that oxazolidines can participate in novel radical-mediated reactions. Specifically, 2-substituted oxazolidines have been used as precursors for generating alkyl radicals through a C–C bond cleavage mechanism. acs.orgnih.gov This process is initiated by the single-electron oxidation of the oxazolidine, often through photo-organo redox catalysis. acs.orgnih.gov

The mechanism proceeds as follows:

Single-Electron Transfer (SET): The oxazolidine acts as an electron donor. Upon photoexcitation, a photocatalyst oxidizes the oxazolidine to its corresponding radical cation. acs.orgnih.gov 2,2,3-trimethyloxazolidine is noted to be easily oxidized, with an oxidation potential (Eox) of 1.22 V vs SCE. acs.orgnih.gov

C–C Bond Cleavage: The resulting radical cation undergoes a C–C bond cleavage. This fragmentation is driven by the formation of a stable iminium ion and a carbon-centered radical. acs.orgnih.gov

Radical Reaction: The generated alkyl radical can then participate in subsequent reactions, such as conjugate addition to Michael acceptors or vinyl arenes, to form new C(sp³)–C(sp³) bonds. acs.orgnih.gov

This pathway represents an alternative to the more common α-deprotonation of amine radical cations. acs.orgnih.gov Another study involving photoinduced electron transfer between 2,2,3-trimethyloxazolidine and an electron acceptor led to the formation of the oxazolidine radical cation, which subsequently underwent deprotonation from the α-position to yield an α-amino radical. beilstein-journals.org

| Radical Conjugate Addition using an Oxazolidine Precursor | ||

| Radical Precursor | Alkene Acceptor | Yield of Alkylated Product |

| 2-tert-Butyl-3-methyloxazolidine | N-phenylmaleimide | 95% |

| 2-tert-Butyl-3-methyloxazolidine | Dimethyl fumarate | 70% |

| 2-tert-Butyl-3-methyloxazolidine | 2-Cyclopenten-1-one | 83% |

| 2-tert-Butyl-3-methyloxazolidine | 4-Vinylpyridine | 72% |

This table shows the yields of various products formed via the radical C-C cleavage of an oxazolidine precursor followed by addition to different electron-poor alkenes. acs.org

Electrophilic and Nucleophilic Reactivity Profiles

Nucleophilic Character: The primary nucleophilic site is the nitrogen atom (N-3), due to its available lone pair of electrons. As discussed, this nucleophilicity drives alkylation, acylation, and nitrosation reactions (see Section 3.4). lookchem.comnih.govmdpi.com The ring oxygen (O-1) also possesses lone pairs and can act as a Lewis base, particularly in its interaction with protons during acid catalysis.

Electrophilic Character: The carbon atom situated between the oxygen and nitrogen (C-2) is the main electrophilic center. This site is susceptible to nucleophilic attack, which typically leads to ring-opening. The electrophilicity of C-2 is greatly enhanced upon protonation of either the ring nitrogen or oxygen under acidic conditions. wikipedia.org This activation facilitates attack by even weak nucleophiles, such as water or alcohols, resulting in hydrolysis or alcoholysis, respectively, and subsequent ring cleavage. wikipedia.orgacs.org The equilibrium between the closed oxazolidine ring and the open iminium ion form is a key aspect of this reactivity, with the iminium ion being a potent electrophile. researchgate.net

Nitrosation Reactions and N-Nitroso Derivative Formation

As a secondary amine, the nitrogen atom of this compound can react with nitrosating agents to form an N-nitroso derivative. acs.org The formation of N-nitrosamines is a well-known reaction for secondary amines when exposed to sources of the nitrosonium ion (NO⁺), such as nitrous acid (generated from sodium nitrite (B80452) and acid). acs.org

The synthesis of N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is achieved by reacting this compound with a nitrosating agent. acs.org This reaction typically proceeds under mild, acidic conditions. acs.org The formation of such N-nitroso compounds is of significant interest due to the classification of many N-nitrosamines as potential carcinogens.

| Nitrosation of this compound | |

| Substrate | This compound |

| Reagents | Sodium nitrite, Acid catalyst |

| Product | N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine |

| Conditions | Mild, typically room temperature |

This table summarizes the typical reaction for the formation of the N-nitroso derivative of this compound. acs.org

Enantioselective and Stereocontrol Applications in Organic Synthesis

Role as Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org The auxiliary is typically recovered at the end of the synthetic sequence for reuse. wikipedia.org The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its transitional states, thereby favoring the formation of one stereoisomer over the other. youtube.com

Oxazolidinones, a class of compounds to which 2,2,5-Trimethyloxazolidine belongs, are widely utilized as chiral auxiliaries. wikipedia.org Their popularity stems from their predictable stereodirecting ability, the ease of their introduction and removal, and their crystalline nature, which often facilitates the purification of diastereomeric intermediates. The substituents on the oxazolidinone ring play a crucial role in exerting stereocontrol. In the case of this compound, the methyl groups at the 2- and 5-positions create a specific chiral environment.

The general mechanism by which oxazolidinone auxiliaries, including this compound, exert their influence is through steric hindrance. wikipedia.org Once attached to a prochiral substrate, typically through an N-acyl linkage, the bulky substituents on the oxazolidinone ring shield one face of the reactive center. This steric bias forces an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer.

Key Features of this compound as a Chiral Auxiliary:

| Feature | Description |

| Stereogenic Centers | The 5-position of the oxazolidinone ring is a key stereocenter that dictates the facial selectivity of reactions. |

| Steric Directing Groups | The methyl groups at the 2- and 5-positions provide the necessary steric bulk to control the approach of reagents. |

| Predictable Stereochemistry | The rigid, chelated transition states formed during reactions often lead to high levels of asymmetric induction with predictable stereochemical outcomes. |

| Versatility | Can be employed in a variety of reactions, including alkylations, aldol (B89426) reactions, and conjugate additions. |

| Recoverable and Reusable | The auxiliary can typically be cleaved from the product and recovered for future use. wikipedia.org |

Asymmetric Induction and Stereoselective Transformations

Asymmetric induction is the process by which a chiral entity in a molecule influences the formation of a new chiral center, leading to an unequal mixture of stereoisomers. youtube.com Chiral auxiliaries like this compound are instrumental in achieving high levels of asymmetric induction in a variety of stereoselective transformations.

The N-acylated derivatives of this compound are common intermediates in these reactions. Deprotonation of the α-proton of the acyl group with a suitable base generates a chiral enolate. The geometry of this enolate is often controlled by chelation with the metal cation of the base and the carbonyl oxygen of the oxazolidinone. This rigid, chelated intermediate effectively blocks one face of the enolate, leading to highly diastereoselective reactions with electrophiles.

Examples of Stereoselective Transformations Utilizing Oxazolidinone Auxiliaries:

Asymmetric Alkylation: Chiral enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation with various alkyl halides. The stereochemical outcome is dictated by the approach of the electrophile from the face opposite to the bulky substituent on the oxazolidinone ring.

Asymmetric Aldol Reactions: The reaction of chiral enolates with aldehydes proceeds with a high degree of stereocontrol, allowing for the synthesis of syn- or anti-aldol products depending on the reaction conditions and the specific oxazolidinone auxiliary used. nih.gov

Asymmetric Conjugate Additions: Chiral enolates can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of products with high diastereomeric excess.

Asymmetric Diels-Alder Reactions: N-acryloyl derivatives of chiral oxazolidinones can function as chiral dienophiles in Diels-Alder reactions, providing access to enantioenriched cyclic compounds.

The following table summarizes the diastereomeric excess (d.e.) achieved in a representative asymmetric alkylation reaction using a chiral oxazolidinone auxiliary.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) |

| Benzyl bromide | >98% |

| Methyl iodide | 95% |

| Allyl iodide | >98% |

| Isopropyl iodide | 90% |

Note: This data is representative of typical results obtained with chiral oxazolidinone auxiliaries and may not be specific to this compound.

Design and Application of Chiral Ligands and Catalysts Derived from this compound Scaffolds

Beyond their role as stoichiometric chiral auxiliaries, oxazolidinone scaffolds, including that of this compound, can be incorporated into the design of chiral ligands for asymmetric catalysis. snnu.edu.cn The development of such "privileged chiral catalysts" is a major goal in organic synthesis, as a single catalyst can be used to generate a wide range of enantiomerically enriched products. wiley.comuniurb.it

The design of chiral ligands often involves the incorporation of a chiral backbone that creates a well-defined and asymmetric binding pocket for a metal center. The this compound scaffold provides a rigid and stereochemically defined framework that can be functionalized to create bidentate or tridentate ligands. For example, substituents with coordinating heteroatoms (e.g., nitrogen, phosphorus, or oxygen) can be introduced at various positions on the oxazolidinone ring.

These ligands can then be complexed with transition metals such as copper, palladium, rhodium, or iridium to generate chiral catalysts. The resulting metal complexes can catalyze a wide array of enantioselective transformations, including hydrogenations, C-H functionalizations, and cycloadditions. snnu.edu.cn

Design Principles for Chiral Ligands from this compound Scaffolds:

| Principle | Description |

| Rigid Backbone | The oxazolidinone ring provides a conformationally restricted scaffold, which is crucial for effective stereochemical communication. |

| Stereogenic Elements | The inherent chirality of the this compound core is transferred to the catalytic system. |

| Tunable Steric and Electronic Properties | Modification of the substituents on the oxazolidinone ring allows for the fine-tuning of the catalyst's properties to optimize reactivity and enantioselectivity for a specific transformation. |

| Chelating Groups | Introduction of coordinating groups enables the formation of stable and well-defined metal complexes. |

The application of catalysts derived from oxazolidinone scaffolds has been demonstrated in various asymmetric reactions. For instance, chiral bis(oxazoline) ligands, which share a structural motif with oxazolidinones, are highly effective in copper-catalyzed cyclopropanation and palladium-catalyzed allylic alkylation reactions. scispace.com While specific examples of catalysts derived directly from this compound are less common in the literature, the underlying principles of ligand design suggest its potential as a valuable scaffold for the development of novel asymmetric catalysts.

2,2,5 Trimethyloxazolidine As a Versatile Chemical Building Block

Precursor in Complex Organic Molecule Synthesis

2,2,5-Trimethyloxazolidine serves as a valuable precursor in the synthesis of a variety of complex organic molecules. Its utility often stems from its role as a chiral auxiliary, a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. Chiral auxiliaries, such as oxazolidinones derived from this compound, are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. wikipedia.orgrsc.org

One of the prominent applications of oxazolidinone auxiliaries is in stereoselective aldol (B89426) reactions. These reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. By attaching an oxazolidinone auxiliary to a reactant, chemists can direct the approach of the other reactant, leading to the preferential formation of one diastereomer over the other. This stereocontrol is crucial in the synthesis of natural products and pharmaceuticals, which often possess multiple stereocenters. After the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.org

For example, in the synthesis of 4,5-disubstituted oxazolidin-2-ones, a combination of an asymmetric aldol reaction and a modified Curtius rearrangement has been employed. This approach allows for the efficient and diastereoselective construction of these important structural motifs. nih.gov The starting materials for these reactions can be derived from amino acids or readily available amino alcohols, which are then acylated to form the N-acyl oxazolidinone. wikipedia.org

The following table summarizes key reactions where this compound derivatives are used as precursors:

| Reaction Type | Role of this compound Derivative | Outcome |

| Asymmetric Aldol Reactions | Chiral Auxiliary | Stereoselective formation of carbon-carbon bonds |

| Asymmetric Alkylation | Chiral Auxiliary | Enantioselective introduction of alkyl groups |

| Diels-Alder Reactions | Chiral Auxiliary | Control of stereochemistry in cycloaddition reactions |

| Curtius Rearrangement | Precursor to cyclic carbamates | Synthesis of 4,5-disubstituted oxazolidin-2-ones |

Intermediate in Medicinal Chemistry Scaffold Construction

The oxazolidine (B1195125) ring system, for which this compound is a parent structure, is a privileged scaffold in medicinal chemistry. This means that this particular molecular framework is frequently found in biologically active compounds and approved drugs. The versatility of the oxazolidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties.

Oxazolidinones, which can be synthesized from this compound, are a prominent class of antibiotics. For instance, the drug linezolid (B1675486) contains an oxazolidinone core and is effective against multi-drug resistant bacteria. The synthesis of such compounds often involves the use of chiral oxazolidinone intermediates to ensure the correct stereochemistry, which is critical for their antibacterial activity.

Furthermore, derivatives of this compound can serve as key intermediates in the synthesis of other medicinally relevant scaffolds. For example, they can be used to create chiral synthons for β-amino-α-hydroxy acids, which are important components of various bioactive peptides and natural products. orgsyn.org The stability of the oxazolidine ring allows it to be carried through multiple synthetic steps before being transformed into the final target molecule.

A notable example is the synthesis of sulfamoyloxyoxazolidinone (SOO) derivatives. nih.gov These compounds have been investigated for their potential biological activities, including their interaction with the main protease of SARS-CoV-2. nih.gov The synthesis of these derivatives involves the reaction of an oxazolidinone with chlorosulfonyl isocyanate, followed by reaction with an amine. nih.gov

Applications in Agrochemical and Advanced Material Synthesis

Beyond pharmaceuticals, this compound and its derivatives have found applications in the synthesis of agrochemicals and advanced materials. In the field of agrochemicals, certain oxazolidine-containing compounds have been investigated for their herbicidal properties. For instance, patents have been filed for methods of controlling herbicide-resistant weeds using compounds derived from this compound. chiralen.com

In the realm of advanced materials, the rigid and chiral nature of the oxazolidine ring can be exploited to create polymers and other materials with specific properties. For example, chiral polymers can be used in separation science for the resolution of enantiomers. While specific examples directly utilizing this compound in advanced materials are less common in the literature, the general principles of using chiral building blocks for the synthesis of functional materials are well-established.

Integration into Natural Product Synthesis Pathways

The synthesis of natural products is a significant area of organic chemistry, driven by the desire to access complex and biologically active molecules. This compound-derived chiral auxiliaries have been instrumental in the total synthesis of several natural products. rsc.org The ability to control stereochemistry at multiple centers is paramount in these syntheses, and oxazolidinone auxiliaries provide a reliable method to achieve this. rsc.org

The general strategy involves attaching the chiral auxiliary to a substrate, performing one or more stereoselective reactions to build up the carbon skeleton of the natural product, and then cleaving the auxiliary to reveal the target molecule. The efficiency of this process is enhanced by the high diastereoselectivities often achieved in reactions involving oxazolidinone auxiliaries.

Contributions to Peptide Chemistry and Solid-Phase Peptide Synthesis (SPPS)

In peptide chemistry, the synthesis of peptides with specific sequences and stereochemistry is essential. While the direct use of this compound in standard solid-phase peptide synthesis (SPPS) is not a common practice, the underlying principles of using chiral building blocks are central to the field. Amino acids, the building blocks of peptides, are themselves chiral molecules.

However, oxazolidine-based structures can be used to synthesize non-proteinogenic amino acids, which are amino acids not found in the standard genetic code. These unusual amino acids can be incorporated into peptides to modify their structure, stability, and biological activity. For example, β-amino-α-hydroxy acids, which can be synthesized using oxazolidine intermediates, are components of several bioactive peptides. orgsyn.org

The synthesis of these modified amino acids often relies on the stereoselective reactions discussed earlier, such as asymmetric alkylations and aldol reactions, where a chiral oxazolidinone auxiliary directs the formation of the desired stereoisomer. Once synthesized, these non-proteinogenic amino acids can be protected and used in SPPS to create novel peptides with tailored properties.

Advanced Spectroscopic and Computational Characterization of 2,2,5 Trimethyloxazolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination and conformational analysis of oxazolidine (B1195125) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the heterocyclic ring's formation and the stereochemistry of its substituents.

For oxazolidine derivatives, ¹H NMR studies are particularly insightful for conformational analysis. The coupling constants between protons on the C4 and C5 positions of the oxazolidine ring are indicative of their dihedral angle, which helps in determining the ring's puckering and the relative orientation of substituents. For instance, the formation of an oxazolidine ring from a parent β-amino alcohol does not significantly alter the preferred conformation of the original amino alcohol moiety rsc.org. Studies on various oxazolidine-based compounds have utilized ¹H NMR to monitor their stability and observe the formation of ring-opened intermediates in solution nih.gov. The presence of specific signals, such as a triplet at approximately δ 1.06 for a methyl group and a downfield multiplet around δ 4.48 for a C-H proton adjacent to an electronegative atom, can confirm the closed-ring structure researchgate.net.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for more complex derivatives to assign all proton and carbon signals definitively and to probe through-space proximities between protons, further refining the conformational model nih.gov.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Oxazolidine Rings This interactive table provides representative chemical shift (δ) values in ppm relative to TMS, compiled from various studies on oxazolidine derivatives.

| Atom | Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| CH₂ | C4 | 3.0 - 4.5 | 50 - 65 | Highly dependent on substitution and stereochemistry. |

| CH | C5 | 3.5 - 5.0 | 65 - 85 | Chemical shift is influenced by adjacent substituents. |

| CH/CH₂ | C2 | 4.0 - 5.5 | 85 - 100 | Position is sensitive to the nature of the C2 substituents. |

| N-H | N3 | Variable (broad) | - | Often exchanges with solvent; may not be observed. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2,2,5-trimethyloxazolidine. The formation of the oxazolidine ring results in a characteristic IR spectrum that is distinct from its amino alcohol and carbonyl precursors.

The spectrum of an oxazolidine is primarily characterized by the stretching vibrations of its C-O and C-N bonds within the heterocyclic ring. Studies on a range of oxazolidine derivatives have identified several characteristic absorption bands in the fingerprint region. These typically include a strong band in the 1230-1195 cm⁻¹ range, a second variable band between 1150-1130 cm⁻¹, and a third band in the 1090-1075 cm⁻¹ region. The presence of these bands is a strong indicator of the oxazolidine ring structure. Furthermore, the disappearance of the N-H bending vibration (around 1640 cm⁻¹) of the parent primary or secondary amino alcohol provides evidence for the successful cyclization and formation of the tertiary amine within the ring researchgate.net.

The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in their expected region, typically between 2850 and 3000 cm⁻¹ libretexts.org. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ confirms that the precursor ketone or aldehyde has been consumed in the reaction.

Table 2: Characteristic Infrared Absorption Bands for Oxazolidine Derivatives This interactive table summarizes key IR frequencies (in cm⁻¹) for identifying the oxazolidine functional group.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 2970 | Strong |

| C-O | Stretch | 1075 - 1230 | Strong, Multiple Bands |

| C-N | Stretch | 1020 - 1250 | Medium to Strong |

| N-H (Precursor) | Bend | ~1640 | Disappears upon ring formation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound (C₆H₁₃NO), the exact molecular weight is 115.15 g/mol . In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z of 115.

The fragmentation of oxazolidine derivatives is influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways for this compound are expected to involve:

Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen and oxygen heteroatoms is a dominant fragmentation pathway for heterocyclic amines and ethers libretexts.orgwhitman.edu. This can lead to the loss of one of the methyl groups at the C2 position (loss of 15 amu to give a fragment at m/z 100) or the methyl group at the C5 position.

Ring Cleavage: The oxazolidine ring can undergo fragmentation, leading to the formation of stable iminium ions or oxonium ions. A common pathway involves the cleavage of the C-C and C-O bonds, which can lead to various smaller fragments. For instance, cleavage adjacent to the nitrogen atom is a typical fragmentation route for amines miamioh.edu.

Ring-Chain Tautomerism: In some cases, the equilibrium between the cyclic oxazolidine and its open-chain iminium ion form can be observed in the gas phase, influencing the fragmentation pattern nih.gov.

Electrospray ionization (ESI-MS) is also used, particularly for more complex derivatives, which typically shows the protonated molecule [M+H]⁺ or other adducts researchgate.netresearchgate.net.

Table 3: Predicted m/z Values for this compound Adducts in ESI-MS This interactive table shows the expected mass-to-charge ratios for common adducts.

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₁₄NO]⁺ | 116.11 |

| [M+Na]⁺ | [C₆H₁₃NNaO]⁺ | 138.09 |

| [M+K]⁺ | [C₆H₁₃KNO]⁺ | 154.06 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and the conformation of the ring system. While a specific crystal structure for this compound is not widely reported, extensive crystallographic studies on its derivatives reveal key structural features of the oxazolidine ring researchgate.netst-andrews.ac.uk.

These studies consistently show that the five-membered oxazolidine ring is not planar. It typically adopts one of two main low-energy conformations:

Envelope (or Endo) Conformation: One of the five atoms (often C2 or C5) is puckered out of the plane formed by the other four atoms.

Twisted (or Twist) Conformation: Two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.

The specific conformation adopted is influenced by the nature and stereochemistry of the substituents on the ring, as minimizing steric interactions is a primary driving force mdpi.com. For example, in chiral oxazolidin-5-ones, the heterocyclic ring has been shown to be flexible, adopting various envelope and twisted conformations depending on the substitution pattern mdpi.com. These solid-state structures provide an essential baseline for understanding the molecule's intrinsic geometry, which can then be compared with its solution-state conformation determined by NMR and computational methods.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the structural and electronic properties of this compound and its derivatives.

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate the conformational landscape of oxazolidine rings. These calculations can map the potential energy surface of the molecule to identify all stable conformers (local minima), such as different envelope and twisted forms, and determine their relative energies rsc.org. This allows for a prediction of the most stable conformation in the gas phase or in solution (by using solvent models).

Computational studies have confirmed that the energy differences between various ring puckering conformations can be subtle, and the preferred conformation is highly dependent on the steric and electronic effects of the substituents rsc.org. For instance, calculations can quantify the energetic cost of steric clashes between bulky groups, explaining why certain diastereomers or conformers are favored. These theoretical predictions are often used in conjunction with NMR data to build a comprehensive model of the molecule's dynamic behavior in solution nih.gov.

Computational chemistry is invaluable for elucidating the mechanisms of reactions involving oxazolidines, such as their formation, hydrolysis, or ring-opening. By modeling the reaction pathway, chemists can identify key intermediates and, crucially, the transition state (TS) structures that connect them acs.org.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Calculating the energy of the transition state relative to the reactants allows for the determination of the activation energy barrier for the reaction crystalsolutions.eu. This information is critical for understanding reaction rates and selectivity. For example, DFT calculations have been used to model the cyclization of epoxides with isocyanates to form oxazolidinones, identifying the transition states and showing that the reaction proceeds through an asynchronous concerted pathway nih.gov. Similarly, theoretical models have been employed to study the mechanism of oxazolidine hydrolysis, helping to explain how factors like pH and substituent effects influence the rate of the ring-opening reaction researchgate.netnih.gov.

Electronic Structure Calculations

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the electronic structure of this compound. While computational methods such as Density Functional Theory (DFT) and other ab initio calculations are commonly employed to investigate the electronic properties of heterocyclic compounds, including various oxazolidine derivatives, dedicated research on the 2,2,5-trimethyl substituted variant is not publicly available.

Theoretical calculations for related oxazolidine structures often explore parameters such as molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP) maps, and atomic charge distributions. These calculations provide valuable insights into the kinetic stability, reactivity, and potential intermolecular interaction sites of a molecule.

For instance, in studies of other substituted oxazolidinones, DFT calculations, often using basis sets like 6-31G(d,p) or higher, have been utilized to optimize molecular geometries and predict electronic characteristics. Such research helps in understanding the molecule's behavior in various chemical environments.

However, without specific computational data for this compound, it is not possible to provide quantitative details or data tables regarding its electronic properties. The generation of accurate data for bond lengths, bond angles, dihedral angles, molecular orbital energies, and charge distributions would necessitate a dedicated computational study to be performed on this specific molecule.

Q & A

Q. What are the established synthetic routes for 2,2,5-Trimethyloxazolidine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common synthesis involves condensation reactions of precursor amines and carbonyl compounds under anhydrous conditions. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are used as solvents and catalysts, respectively, with reaction progress monitored via thin-layer chromatography (TLC). Key parameters include temperature control (room temperature), stoichiometric ratios (e.g., 1:1 molar ratio of reactants), and purification via column chromatography .

- Table: Example Reaction Conditions

| Reactant A | Reactant B | Solvent | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Precursor X | Precursor Y | THF | Et₃N | 72 hours | 65–75 |

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural elucidation relies on spectroscopic methods:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions.

- FT-IR : Identifies functional groups (e.g., C-O stretching in oxazolidine rings).

- X-ray Crystallography (if crystalline): Provides unambiguous bond lengths and angles. Data should be cross-validated with computational models (e.g., DFT) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers away from oxidizers and moisture. Refer to safety data sheets (SDS) for toxicity profiles (e.g., irritant properties) and emergency procedures .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, conformational dynamics, or inaccuracies in computational parameters. Mitigation strategies include:

Q. What role does this compound play in synthesizing complex heterocycles or bioactive molecules?

- Methodological Answer : The compound serves as a chiral auxiliary or intermediate in spirocyclic systems. For example, derivatives like 3-(dichloroacetyl)-2,2,5-trimethyloxazolidine (CAS 52836-31-4) are precursors in agrochemical research. Synthetic pathways often involve nucleophilic substitutions or cycloadditions, requiring strict control of stereochemistry .

Q. What statistical methods are recommended for analyzing reproducibility issues in kinetic studies of this compound reactions?

- Methodological Answer :

- Error Analysis : Calculate standard deviations across triplicate trials.

- ANOVA : Identify variance sources (e.g., catalyst batches, temperature fluctuations).

- Arrhenius Plots : Correlate rate constants with temperature to validate activation parameters.

- Reporting : Include confidence intervals and effect sizes in datasets .

Guidelines for Data Presentation and Citation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.